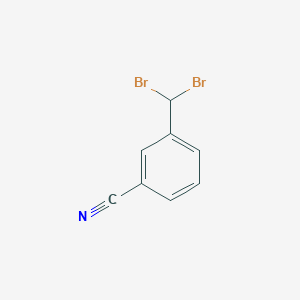

3-(Dibromomethyl)benzonitrile

Description

Contextualization of Benzonitrile (B105546) Derivatives in Modern Synthetic Strategies

Benzonitrile derivatives are integral components in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. acs.org They serve as crucial intermediates in the production of active pharmaceutical ingredients (APIs). acs.org The nitrile group is a versatile functional handle, capable of undergoing a variety of transformations. For instance, it can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions. The reactivity of the benzonitrile core allows for the construction of complex molecular frameworks. For example, they can be used in palladium-catalyzed cyanation reactions to form more complex nitrile-containing compounds. acs.org Furthermore, benzonitrile derivatives are utilized in the synthesis of heterocyclic compounds like isochroman-1-ones and quinazolin-4-ones. thieme-connect.combrieflands.com Their utility is also demonstrated in material science, where they are used to create polymers with specific properties. selcuk.edu.tr

Significance of Dibromomethyl Functionalities as Synthetic Synthons

The dibromomethyl group (-CHBr2) is a highly valuable functional group in organic synthesis, acting as a versatile synthetic synthon. lookchem.comcymitquimica.com Its presence on an aromatic ring, as in 3-(Dibromomethyl)benzonitrile, imparts significant reactivity. The two bromine atoms are good leaving groups, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities.

A key transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This reaction provides a convenient method for the synthesis of substituted benzaldehydes, which are themselves important synthetic intermediates. For instance, this compound can be hydrolyzed to produce 3-formylbenzonitrile (3-cyanobenzaldehyde). google.comechemi.com This conversion is often carried out under aqueous conditions, sometimes with the aid of catalysts. researchgate.net The dibromomethyl group can also participate in reactions with various nucleophiles, leading to the formation of diverse derivatives. This reactivity makes compounds like this compound valuable precursors for creating complex molecules with potential applications in medicinal chemistry and materials science. lookchem.com

Historical Perspective on Research Involving Halogenated Benzonitrile Compounds

The study of halogenated organic compounds has a long and rich history, driven by their unique properties and reactivity. acs.org Halogenated benzonitriles, as a specific class, have been a subject of interest due to the combined influence of the electron-withdrawing nitrile group and the reactive halogen substituents. nih.gov Early research into halogenation reactions laid the groundwork for the synthesis of a vast array of halogenated aromatics. acs.org

Over time, the focus has shifted towards developing more selective and efficient methods for their synthesis and exploring their applications in various fields. The development of methods for the synthesis of halogenated benzonitriles has been documented in patent literature, indicating their industrial importance. google.com Research has also explored the microbial transformation of halogenated benzonitriles, which is relevant for understanding their environmental fate. researchgate.net The unique electronic and steric properties of these compounds continue to make them subjects of contemporary research, including studies on their non-covalent interactions, such as halogen bonding. researchgate.netrsc.org

Overview of Key Structural Features and Reactivity Principles

This compound possesses a unique combination of structural features that dictate its reactivity. The molecule consists of a benzene (B151609) ring substituted with a nitrile group (-C≡N) at the 3-position and a dibromomethyl group (-CHBr2) also at the 3-position. The nitrile group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring. The dibromomethyl group, with its two bromine atoms, provides a reactive site for various transformations.

The primary mode of reactivity for this compound involves the dibromomethyl group. As mentioned, this group can be readily hydrolyzed to an aldehyde functionality. echemi.com This transformation is a cornerstone of its synthetic utility. The benzylic carbon of the dibromomethyl group is electrophilic and susceptible to attack by nucleophiles, leading to substitution of one or both bromine atoms. The nitrile group, while generally less reactive under mild conditions, can be transformed into other functional groups, such as amines or carboxylic acids, through more vigorous reactions. The interplay between the electron-withdrawing nitrile group and the reactive dibromomethyl group makes this compound a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H5Br2N |

| Molecular Weight | 274.94 g/mol |

| Appearance | Not specified, likely a solid |

| CAS Number | 67013-55-2 cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(dibromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWGDVHKYFTVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(Br)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Dibromomethyl Benzonitrile

Retrosynthetic Analysis of 3-(Dibromomethyl)benzonitrile

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. icj-e.org For this compound, the primary disconnection occurs at the C-Br bonds of the dibromomethyl group. This leads to the precursor 3-methylbenzonitrile (B1361078). This disconnection is based on the well-established forward reaction of benzylic bromination, a reliable method for introducing bromine atoms at the carbon adjacent to an aromatic ring. utexas.edumasterorganicchemistry.com

The key transformation is the conversion of a methyl group (-CH₃) into a dibromomethyl group (-CHBr₂). This suggests a radical substitution reaction as the synthetic strategy. The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection: C-Br bonds

Precursor: 3-Methylbenzonitrile

This logical disconnection simplifies the synthesis to a single, crucial step: the selective bromination of the methyl group of 3-methylbenzonitrile.

Synthesis from 3-Methylbenzonitrile Precursors

The most direct and common route to synthesize this compound is through the free-radical bromination of 3-methylbenzonitrile. This method involves the substitution of two hydrogen atoms of the methyl group with bromine atoms.

Radical Bromination of the Methyl Group for Dibromomethyl Installation

Radical bromination is a chain reaction that proceeds via initiation, propagation, and termination steps. ma.edu The reaction is typically initiated by light or a radical initiator, which generates bromine radicals. These radicals then abstract a benzylic hydrogen from the methyl group of 3-methylbenzonitrile, forming a stabilized benzylic radical. This radical then reacts with a bromine source to form the brominated product and a new bromine radical, continuing the chain reaction. masterorganicchemistry.com

The choice of a radical initiator is critical for the efficient generation of radicals to start the bromination chain reaction. Common initiators include azobisisobutyronitrile (AIBN) and organic peroxides like dibenzoyl peroxide (BPO).

Azobisisobutyronitrile (AIBN): AIBN is a popular choice as it decomposes upon heating (typically between 66 °C and 72 °C) to produce two 2-cyanoprop-2-yl radicals and nitrogen gas, a stable molecule. wikipedia.org This decomposition is clean and avoids the formation of oxygenated byproducts that can occur with peroxides. wikipedia.org AIBN has been successfully used in various radical brominations, including Wohl-Ziegler reactions. wikipedia.org

Dibenzoyl Peroxide (BPO): BPO is another effective radical initiator. It decomposes upon heating to form benzoyl radicals, which can then initiate the bromination process. prepchem.com BPO has been used in the synthesis of related brominated benzonitriles. For example, the bromination of 4-methyl-3-nitrobenzonitrile (B17182) to its dibromo derivative was achieved using N-bromosuccinimide (NBS) with BPO as the initiator. Similarly, 3-bromomethyl-4-methoxybenzonitrile has been synthesized from 4-methoxy-3-methylbenzonitrile (B2465213) using NBS and BPO. prepchem.com A patent describes a process for side-chain bromination of alkyl-benzenes where a peroxide catalyst, specifically AIBN or dibenzoyl peroxide, is added. google.com

The selection between AIBN and BPO can depend on the specific reaction conditions and the desired outcome. AIBN is sometimes considered a better initiator than benzoyl peroxide as it may be less sensitive to solvent changes. blogspot.com

The choice and stoichiometry of the brominating agent are crucial for achieving the desired level of bromination and minimizing side products.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective benzylic bromination. It provides a low, constant concentration of molecular bromine (Br₂), which is the active brominating species in the radical chain reaction. This controlled release of Br₂ helps to suppress competing reactions, such as electrophilic addition to the aromatic ring. blogspot.comchemistrysteps.com For the synthesis of dibrominated products, an excess of NBS is typically required. For instance, the synthesis of a dibromotoluene derivative from 4-methyl-3-nitrobenzonitrile utilized 2.5 equivalents of NBS to favor the formation of the dibromide adduct. chemicalbook.com In another example, the preparation of 2-(dibromomethyl)-5-phenylbenzonitrile was achieved using 4.5 equivalents of NBS. rsc.org

Molecular Bromine (Br₂): While NBS is common, direct use of molecular bromine can also be effective, particularly in photochemical reactions. d-nb.inforsc.org However, controlling the reaction to achieve selective dibromination without over-bromination or ring bromination can be more challenging. The concentration of Br₂ is a key parameter to control. rsc.org

1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is another source of bromine for radical reactions and has a higher percentage of transferable bromine by weight compared to NBS. blogspot.com It has been shown to be effective for benzylic bromination, sometimes leading to faster reactions than with NBS. nih.gov

The optimization of the brominating agent often involves adjusting the stoichiometry to maximize the yield of the desired dibrominated product while minimizing the formation of monobrominated and tribrominated byproducts.

The choice of solvent can significantly impact the efficiency and selectivity of radical bromination reactions.

Traditionally, non-polar solvents like carbon tetrachloride (CCl₄) have been widely used for NBS brominations. prepchem.com However, due to its toxicity and environmental concerns, alternative solvents are now preferred.

Chlorinated Solvents: Chlorobenzene (B131634) has been used as a solvent for the dibromination of 4-methyl-3-nitrobenzonitrile. Dichloromethane is another common solvent for radical brominations. ma.edu

Non-chlorinated Organic Solvents: Research has focused on finding more environmentally benign solvents. Acetonitrile (B52724) has been shown to be an effective solvent, sometimes improving yield and reproducibility compared to chlorinated solvents. researchgate.netpublish.csiro.au Cyclohexane is another suitable hydrocarbon solvent for these reactions. google.com

Aqueous and Biphasic Systems: Some modern approaches utilize water as a solvent or in biphasic systems, which can be more environmentally friendly. d-nb.infowikipedia.org For example, the photoinduced aerobic oxidation of toluene (B28343) derivatives with bromine and water has been studied. d-nb.info

The solvent can influence the solubility of the reactants and the stability of the radical intermediates, thereby affecting the reaction rate and product distribution.

Temperature and reaction time are critical parameters that must be carefully controlled to ensure the desired reaction outcome.

Temperature: Radical brominations are typically conducted at elevated temperatures to facilitate the decomposition of the radical initiator and to drive the reaction forward. Refluxing conditions are common, with the specific temperature depending on the boiling point of the solvent used. For example, reactions in carbon tetrachloride are often carried out at reflux (around 77°C). prepchem.com Reactions in chlorobenzene have been performed at 80°C. Continuous flow photochemical brominations have been optimized at temperatures ranging from 20°C to 65°C. publish.csiro.auacs.org Higher temperatures can increase the reaction rate but may also lead to undesired side reactions if not properly controlled. acs.org

Reaction Time: The duration of the reaction is determined by monitoring the consumption of the starting material and the formation of the product. Reaction times can vary significantly, from a few seconds in continuous flow reactors to several hours or even overnight for batch reactions. rsc.org For example, the bromination of 4-methoxy-3-methylbenzonitrile was completed in 2.5 hours, while the synthesis of 2-bromo-4-(bromomethyl)benzonitrile (B1524715) involved refluxing overnight. prepchem.com In a continuous flow system, residence times as short as 10-30 seconds have been shown to be effective. rsc.orgpublish.csiro.au It is important to find the optimal reaction time to maximize the yield of the dibrominated product and minimize the formation of over-brominated species.

The interplay between temperature, reaction time, and the concentrations of reactants and initiator is crucial for the successful synthesis of this compound.

Photochemical Activation Strategies in Bromination

The synthesis of this compound via benzylic bromination of 3-methylbenzonitrile often employs photochemical activation to initiate the radical chain reaction. This approach, a variation of the Wohl-Ziegler reaction, utilizes light energy to generate the necessary bromine radicals to propagate the reaction. organic-chemistry.orgwikipedia.org The generally accepted Goldfinger mechanism posits that a low concentration of molecular bromine (Br₂), maintained in equilibrium with a brominating agent like N-bromosuccinimide (NBS), undergoes homolytic cleavage upon irradiation to form bromine radicals (Br•). wikipedia.orgscientificupdate.comnewera-spectro.com

Visible light sources, such as household compact fluorescent lamps (CFLs) or more sophisticated light-emitting diode (LED) arrays (e.g., 405 nm or 450 nm), are effective for this purpose. researchgate.netacs.orgpublish.csiro.au These methods offer an alternative to chemical radical initiators like azobisisobutyronitrile (AIBN), thereby avoiding toxic byproducts and allowing for milder, room-temperature conditions. acs.orgpublish.csiro.au The use of visible light is particularly advantageous as it minimizes the risk of degrading sensitive functional groups that might occur with higher-energy UV radiation. acs.org

Continuous flow photochemistry has emerged as a superior strategy for these reactions. newera-spectro.comresearchgate.netorganic-chemistry.org By passing the reaction mixture through transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), wrapped around a light source, precise control over irradiation time (residence time) and temperature is achieved. researchgate.netorganic-chemistry.org This methodology not only improves reaction efficiency and selectivity but also significantly enhances safety and scalability. acs.orgacs.org

Chemo- and Regioselective Considerations in Benzylic Bromination

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound from 3-methylbenzonitrile. The primary challenge is to selectively brominate the benzylic methyl group over the aromatic ring (chemoselectivity).

Free-radical bromination is highly selective for the benzylic position because the abstraction of a benzylic hydrogen atom leads to a resonance-stabilized benzyl (B1604629) radical. masterorganicchemistry.commasterorganicchemistry.com This intermediate is significantly more stable than the radical that would be formed by hydrogen abstraction from the aromatic ring. oregonstate.edu The bond dissociation energy (BDE) for a benzylic C-H bond is approximately 88 kcal/mol, which is considerably lower than that of an aromatic C-H bond (~110 kcal/mol), making the benzylic position the kinetically favored site for radical attack. oregonstate.edu

The key to favoring benzylic bromination over electrophilic aromatic bromination is to maintain a very low concentration of molecular bromine (Br₂) throughout the reaction. organic-chemistry.org This is the primary function of N-bromosuccinimide (NBS) in the Wohl-Ziegler reaction. NBS reacts with the hydrogen bromide (HBr) byproduct of the substitution to regenerate a low, steady concentration of Br₂, which favors the radical pathway. wikipedia.orgscientificupdate.com High concentrations of Br₂ would promote the competing ionic electrophilic addition to the aromatic ring, a particular risk with electron-rich substrates. organic-chemistry.orgrsc.org The presence of the electron-withdrawing nitrile group (-CN) on the aromatic ring deactivates it towards electrophilic attack, which further aids in the desired chemoselectivity.

| Factor | Favors Benzylic Bromination | Favors Aromatic Bromination | Rationale |

| Reaction Type | Radical (Light/Initiator) | Ionic (Lewis Acid) | The benzylic C-H bond is weaker and more susceptible to radical abstraction. oregonstate.edu |

| Br₂ Concentration | Low (e.g., using NBS) | High | Low Br₂ concentration favors the radical chain reaction over ionic electrophilic attack. organic-chemistry.org |

| Substituents | Electron-withdrawing | Electron-donating | Electron-withdrawing groups deactivate the ring to electrophilic attack. |

Control of Selectivity and Minimization of Over-Bromination

A significant challenge in the synthesis of this compound is preventing over-bromination, which leads to the formation of 3-(bromomethyl)benzonitrile (B105621) (monobromination) and 3-(tribromomethyl)benzonitrile as impurities. scientificupdate.comwuxiapptec.com The desired dibrominated product is an intermediate in the sequential bromination process.

Controlling the stoichiometry of the brominating agent is a primary strategy. Using approximately two equivalents of NBS relative to the 3-methylbenzonitrile starting material is theoretically required for dibromination. However, kinetic factors often necessitate careful optimization. researchgate.net In some cases, using a slight excess of the brominating agent can drive the reaction to the desired dibrominated product, but this also increases the risk of tribromination.

Continuous flow technology offers a powerful solution for controlling selectivity. acs.org By precisely managing the residence time in the reactor, the reaction can be stopped at the point where the concentration of the dibrominated product is maximized, before significant amounts of the tribrominated byproduct can form. This level of control is difficult to achieve in conventional batch reactors, where inconsistent mixing and temperature gradients can lead to a mixture of products. wuxiapptec.com

Furthermore, maintaining a low concentration of bromine radicals and molecular bromine is crucial. This not only ensures chemoselectivity (as discussed in 2.2.2) but also helps manage the sequential bromination, as the rate of each bromination step is dependent on the bromine concentration.

Alternative Synthetic Routes to the Dibromomethyl Moiety

Beyond the direct bromination of a methyl group, the dibromomethyl functional group can be synthesized from other precursors, most notably aldehydes. This provides an alternative pathway to this compound, starting from 3-formylbenzonitrile.

One effective method involves the use of triphenyl phosphite (B83602) and bromine. organic-chemistry.orggoogle.com This reagent system can convert aldehydes into the corresponding gem-dibromides under mild conditions. organic-chemistry.org The reaction is believed to proceed through a phosphonium (B103445) bromide intermediate.

Another practical protocol utilizes tetrabutylammonium (B224687) tribromide ([NBu₄]Br₃) in conjunction with triphenyl phosphite. This system efficiently transforms a variety of aromatic aldehydes into gem-dibromoalkanes, often within minutes. nih.gov These methods are valuable as they avoid the challenges associated with controlling the degree of bromination in free-radical reactions.

| Starting Material | Reagents | Product | Key Advantages |

| 3-Methylbenzonitrile | 2.0-2.5 eq. NBS, Radical Initiator/Light | This compound | Utilizes readily available starting material. |

| 3-Formylbenzonitrile | (PhO)₃P, Br₂ | This compound | Avoids over-bromination issues; high-yielding for aldehydes. organic-chemistry.orgorganic-chemistry.org |

| 3-Formylbenzonitrile | [NBu₄]Br₃, (PhO)₃P | This compound | Rapid and practical synthesis under mild conditions. nih.gov |

Convergent Synthesis Approaches to the this compound Scaffold

For a molecule like this compound, a convergent approach could involve the coupling of two pre-functionalized aromatic fragments. For instance, a fragment containing the dibromomethyl group could be coupled with a fragment containing the nitrile group.

A plausible, though not explicitly documented, convergent route could be:

Fragment 1 Synthesis : Preparation of 1-bromo-3-(dibromomethyl)benzene. This can be achieved by the controlled benzylic bromination of 3-bromotoluene.

Fragment 2 : A cyanide source, such as copper(I) cyanide (CuCN).

Coupling Reaction : The two fragments could be joined using a transition-metal-catalyzed cross-coupling reaction, such as a Rosenmund-von Braun reaction. This would involve the nucleophilic substitution of the bromine on the aromatic ring of Fragment 1 with the cyanide from Fragment 2 to form the final this compound product.

This strategy allows for the optimization of the synthesis of each fragment independently and can be particularly advantageous for creating analogues with different substitution patterns. nih.govacs.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its precursors from the reaction mixture is critical to obtaining a product of high purity. Standard laboratory techniques are typically employed.

Following the reaction, a common workup procedure involves quenching any unreacted bromine. This is often achieved by washing the reaction mixture with a solution of a reducing agent, such as saturated sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃), until the characteristic red-brown color of bromine disappears. google.com An aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) may follow to remove acidic byproducts like HBr. researchgate.net The product is then extracted into a suitable organic solvent (e.g., dichloromethane, ethyl acetate), dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. google.comsemanticscholar.org

The primary method for purifying the crude product is column chromatography on silica (B1680970) gel. researchgate.netsemanticscholar.org A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used, with the less polar benzyl bromide derivatives eluting first. google.comgoogle.com

Recrystallization is another effective purification technique, particularly for solid products. Ethanol (B145695) is a commonly used solvent for the recrystallization of benzyl bromide compounds. google.comgoogle.com

| Technique | Purpose | Typical Reagents/Solvents |

| Quenching | Removal of excess bromine | Saturated Sodium Bisulfite, Sodium Thiosulfate |

| Washing | Removal of acidic byproducts | Saturated Sodium Bicarbonate, Water |

| Extraction | Isolation of product from aqueous phase | Dichloromethane, Diethyl Ether, Ethyl Acetate |

| Chromatography | Separation from byproducts and starting material | Silica Gel; Eluents: Hexane/Ethyl Acetate, Petroleum Ether |

| Recrystallization | Final purification of solid product | Ethanol |

Scale-Up Considerations for Industrial and Preparative Synthesis

Translating the synthesis of this compound from the laboratory to an industrial scale presents several challenges, particularly for photochemical processes. acs.org The primary obstacle in scaling up batch photochemical reactions is the attenuation of light as it passes through the reaction medium (the Beer-Lambert law), leading to inefficient and non-uniform irradiation in large vessels. acs.orguva.nlbeilstein-journals.org

Continuous flow chemistry provides a robust solution to these scale-up issues. wuxiapptec.comuva.nl By using photoreactors composed of narrow tubing or micro-structured plates, a high surface-area-to-volume ratio is maintained, ensuring that all parts of the reaction mixture are homogeneously irradiated. beilstein-journals.orgresearchoutreach.org This leads to consistent product quality, shorter reaction times, and improved safety by minimizing the volume of reactive material at any given moment. acs.orgpublish.csiro.au

Key considerations for industrial scale-up include:

Reactor Design : Utilizing specialized flow photoreactors, such as those from Corning or Peschl, allows for predictable and linear scale-up. researchoutreach.orgphotoreactors.com These systems offer excellent control over temperature and residence time.

Reagent Choice : On a large scale, using in-situ bromine generation from less hazardous and more cost-effective sources like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) is preferred over NBS or liquid bromine. acs.orgrsc.org This approach improves the process mass intensity (PMI) by reducing solvent waste. rsc.org

Process Safety : Free-radical brominations can be highly exothermic. Flow reactors enable superior heat management compared to large batch reactors, mitigating the risk of thermal runaways. wuxiapptec.comacs.org

Recent developments have demonstrated the successful scale-up of photochemical benzylic brominations to produce multiple kilograms of product per hour, proving the industrial viability of these advanced manufacturing technologies. acs.orgresearchoutreach.org

Chemical Reactivity and Mechanistic Investigations of 3 Dibromomethyl Benzonitrile

Reactions Involving the Dibromomethyl Group

The two bromine atoms on the same benzylic carbon are the focal point of the molecule's reactivity. They are good leaving groups, and their presence allows for sequential reactions, leading to a diverse range of products. The primary pathways for the transformation of the dibromomethyl group are nucleophilic substitution, where the bromine atoms are replaced by other functional groups, and elimination, where the removal of hydrogen bromide leads to the formation of unsaturated carbon-carbon bonds.

The benzylic carbon of the dibromomethyl group is electrophilic and susceptible to attack by nucleophiles. The reaction can proceed through mechanisms with SN1 or SN2 characteristics. The formation of a resonance-stabilized benzylic carbocation intermediate would favor an SN1 pathway, particularly in polar protic solvents. youtube.com Conversely, a concerted SN2 mechanism is also possible, especially with strong nucleophiles and in polar aprotic solvents. youtube.com

Often, the initial substitution product, an α-bromo substituted intermediate, is itself reactive and may undergo a second substitution or subsequent transformation. A common outcome for geminal dihalides upon reaction with nucleophiles like water or hydroxide (B78521) is hydrolysis to form a carbonyl group. wikipedia.orgvedantu.com

When 3-(dibromomethyl)benzonitrile is treated with oxygen nucleophiles, the ultimate product is typically 3-cyanobenzaldehyde (B1676564). The reaction proceeds via the hydrolysis of the geminal dihalide. askfilo.com

In the presence of water or aqueous alkali like potassium hydroxide (KOH), a two-step process occurs. quora.comquora.com First, one bromine atom is substituted by a hydroxyl group to form an unstable gem-halohydrin intermediate. This is followed by the rapid elimination of the second bromine atom and the hydroxyl proton to form the stable carbonyl group of the aldehyde. wikipedia.org

Similarly, reaction with alcohols (alkolysis), such as ethanol (B145695), in the presence of a base, can lead to the formation of an acetal (B89532) after initial substitution. pearson.com The intermediate would be an α-bromo ether, which can then be hydrolyzed to the aldehyde. Carboxylates can also act as nucleophiles to form an intermediate acylated product, which upon workup yields the aldehyde.

| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |

| Water (H₂O) / Hydroxide (OH⁻) | 3-(Bromo(hydroxy)methyl)benzonitrile | 3-Cyanobenzaldehyde |

| Alcohol (R-OH) | 3-(Bromo(alkoxy)methyl)benzonitrile | 3-Cyanobenzaldehyde |

| Carboxylate (R-COO⁻) | 3-(Bromo(acyloxy)methyl)benzonitrile | 3-Cyanobenzaldehyde |

Nitrogen nucleophiles, such as primary and secondary amines, react with benzylic halides. oup.comias.ac.in The reaction of this compound with two equivalents of an amine would be expected to form a gem-diamine, which is often unstable and can hydrolyze to form an imine or, upon complete hydrolysis, 3-cyanobenzaldehyde.

A synthetically useful reaction involves sodium azide (B81097) (NaN₃). Geminal dihalides can be converted to geminal diazides by direct substitution with sodium azide. mdpi.comresearchgate.net This reaction provides a pathway to introduce two azide functionalities at the benzylic position, creating a precursor for nitrogen-rich compounds or for subsequent cycloaddition reactions.

| Nucleophile | Expected Product |

| Primary Amine (R-NH₂) | Imine (after elimination from gem-diamine) |

| Secondary Amine (R₂NH) | Enamine or Aminal |

| Azide (N₃⁻) | 3-(Diazidomethyl)benzonitrile |

Sulfur-centered nucleophiles are generally potent and react readily with benzylic halides. ycdehongchem.comchemistrysteps.com Thiols (R-SH) or their conjugate bases, thiolates (R-S⁻), react via an SN2 mechanism to displace the bromide ions. ycdehongchem.com Reaction with two equivalents of a thiol leads to the formation of a dithioacetal, which are generally more stable than their oxygen-containing acetal counterparts.

Alternatively, reagents like thiourea (B124793) can be used to form an isothiouronium salt intermediate, which can then be hydrolyzed to generate a thiol or reacted in situ to form thioethers. chemistrysteps.comarkat-usa.org Using sodium hydrosulfide (B80085) can also convert benzylic halides into thiols. chemistrysteps.com

| Nucleophile | Expected Product |

| Thiol (R-SH) / Thiolate (R-S⁻) | 3-(Bis(alkylthio)methyl)benzonitrile (Dithioacetal) |

| Sodium Hydrosulfide (NaSH) | 3-Cyanobenzylthiol (after hydrolysis) |

| Thiourea ((NH₂)₂CS) | Dithioacetal or Thiol |

Carbon nucleophiles can form new carbon-carbon bonds at the benzylic position. Stabilized nucleophiles like enolates, derived from ketones or β-ketoesters, can be benzylated. nih.govrsc.org The reaction of this compound with two equivalents of a ketone enolate could potentially lead to a dialkylated product. However, steric hindrance might make the second substitution more difficult.

Organometallic reagents, while strong nucleophiles, are also strongly basic, which can favor elimination reactions. However, coupling reactions with less basic carbon nucleophiles, such as alkynylides, can be achieved, often with catalysis by transition metals like palladium. nih.gov

| Nucleophile | Expected Product Type |

| Ketone Enolate | C-Alkylated product |

| Alkynylide (e.g., RC≡C⁻) | Substituted alkyne |

| Cyanide (CN⁻) | Dinitrile product |

A key reaction of geminal dihalides is double dehydrohalogenation to synthesize alkynes. youtube.comlibretexts.org This process involves two sequential E2 elimination reactions. youtube.comstackexchange.com Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or fused potassium hydroxide (KOH) at high temperatures, can yield 3-ethynylbenzonitrile. youtube.comyoutube.com

The mechanism begins with the abstraction of the benzylic proton by the strong base, followed by the elimination of one bromide ion to form an intermediate vinyl bromide. A second elimination of hydrogen bromide from the vinyl bromide then occurs to form the carbon-carbon triple bond of the alkyne. youtube.comlibretexts.org Using a very strong base like sodium amide is often preferred as it can deprotonate the terminal alkyne product, driving the reaction to completion. A subsequent aqueous workup is then needed to protonate the resulting acetylide anion. youtube.com

| Reagent(s) | Product | Reaction Type |

| Strong Base (e.g., NaNH₂, fused KOH) | 3-Ethynylbenzonitrile | Double Dehydrohalogenation |

| Milder/Sterically Hindered Base | 3-(1-Bromovinyl)benzonitrile (possible intermediate) | Single Dehydrohalogenation |

Formation of Organometallic Reagents (e.g., Grignard, organolithium) and their Subsequent Transformations

The formation of traditional Grignard or organolithium reagents from this compound at the dibrominated carbon presents significant challenges. The presence of two bromine atoms on the same benzylic carbon, coupled with the electrophilic nature of the nitrile group, complicates the standard procedures for generating these organometallic species.

Typically, organolithium reagents are formed by the reaction of an organic halide with lithium metal, while Grignard reagents are prepared by reacting an organic halide with magnesium metal. However, in the case of gem-dibromides, the formation of a stable Grignard or organolithium reagent is often precluded by competing reaction pathways. One major side reaction is the potential for α-elimination, which would lead to the formation of a carbene species.

Furthermore, the nitrile functionality is highly susceptible to nucleophilic attack by organometallic reagents. If a Grignard or organolithium reagent were to form, it could readily react with the nitrile group of another molecule of this compound, leading to a complex mixture of products.

Despite these challenges, specialized conditions or alternative organometallic reagents could potentially be employed. For instance, the use of highly activated metals, such as Rieke magnesium, or transmetalation reactions might offer pathways to organometallic intermediates. However, the reactivity of these intermediates would need to be carefully controlled to prevent undesired reactions with the nitrile group.

Table 1: Potential Challenges in the Formation of Organometallic Reagents from this compound

| Challenge | Description |

|---|---|

| α-Elimination | The presence of two halogens on the same carbon can lead to the formation of a carbene upon reaction with a metal. |

| Intramolecular Reactivity | The newly formed organometallic species could potentially react with the nitrile group on the same molecule. |

| Intermolecular Reactivity | The organometallic reagent could react with the nitrile group of another molecule of the starting material. |

Radical Reactions and Reductive Debromination Pathways

The benzylic position of this compound is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. The phenyl ring can delocalize the unpaired electron, making the formation of a radical at the carbon bearing the bromine atoms more favorable than at other positions.

One important radical reaction involving similar structures is reductive debromination. While specific studies on the reductive debromination of this compound are not prevalent in the literature, the anaerobic degradation of the structurally related herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) proceeds via reductive debromination. In this biological pathway, the bromine atoms are sequentially removed and replaced by hydrogen atoms. This suggests that under appropriate reducing conditions, such as those employing radical initiators and a hydrogen atom source (e.g., tributyltin hydride or a silane), this compound could undergo stepwise reduction to 3-(bromomethyl)benzonitrile (B105621) and subsequently to 3-methylbenzonitrile (B1361078).

The mechanism for such a reaction would likely involve the following steps:

Initiation: Formation of a radical from a radical initiator.

Propagation: Abstraction of a bromine atom from this compound by the initiator radical to form a benzylic radical. This is followed by the abstraction of a hydrogen atom from the hydrogen donor by the benzylic radical to yield the monobrominated product and a new initiator radical. This process can then repeat to remove the second bromine atom.

Termination: Combination of two radical species to form a stable molecule.

Intermolecular and Intramolecular Cyclization Reactions

The reactivity of the dibromomethyl and nitrile functionalities in this compound opens up possibilities for both intermolecular and intramolecular cyclization reactions, although specific examples involving this compound are not widely reported.

Intermolecular Cyclization: The nitrile group of benzonitrile (B105546) and its derivatives can participate in cycloaddition reactions. For instance, benzonitrile oxide, which can be generated from the corresponding benzaldoxime, undergoes [3+2] cycloaddition reactions with various dipolarophiles. While this involves a modification of the nitrile group, it highlights the potential for the benzonitrile core to be a component in the formation of heterocyclic rings.

Intramolecular Cyclization: For an intramolecular cyclization to occur, a nucleophilic center would need to be present in the molecule that could displace one or both of the bromine atoms of the dibromomethyl group. Such a reaction could be designed by introducing a suitable functional group onto the aromatic ring or by reacting this compound with a reagent that adds a nucleophilic side chain. For example, if a nucleophile were positioned appropriately on the aromatic ring, it could potentially attack the benzylic carbon, leading to the formation of a new ring fused to the benzene (B151609) ring. The feasibility of such a reaction would depend on the length and nature of the tether connecting the nucleophile and the reactive center, in accordance with Baldwin's rules for ring closure.

Reactivity as an Aldehyde Equivalent in Organic Synthesis

The dibromomethyl group in this compound serves as a masked aldehyde functionality, making the compound a useful synthetic equivalent for 3-cyanobenzaldehyde. This transformation is typically achieved through hydrolysis.

The hydrolysis of the gem-dibromide to an aldehyde proceeds via a two-step mechanism. In the first step, one of the bromine atoms is substituted by a hydroxyl group to form a bromohydrin intermediate. This is followed by the rapid elimination of HBr and the tautomerization of the resulting enol to the more stable aldehyde.

A documented example is the hydrolysis of 3-cyano-1-(dibromomethyl)benzene to 3-cyanobenzaldehyde in hot water. researchgate.net This conversion highlights the utility of this compound as a stable precursor to the corresponding aldehyde, which might be less stable under certain reaction conditions or during purification.

Furthermore, related compounds such as 3-(dichloromethyl)benzonitrile (B13702830) have been converted to 3-cyanobenzaldehyde by reaction with morpholine (B109124) to form a dimorpholinomethyl intermediate, which is then hydrolyzed under acidic conditions. google.com This two-step procedure provides an alternative route to unmask the aldehyde functionality.

Table 2: Conversion of this compound to 3-Cyanobenzaldehyde

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | Hot water researchgate.net | 3-Cyanobenzaldehyde |

Reactions Involving the Nitrile Functionality

Nucleophilic Additions to the Cyano Group (e.g., alcoholysis, aminolysis)

The carbon-nitrogen triple bond of the nitrile group in this compound is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This makes the carbon atom susceptible to attack by nucleophiles.

Alcoholysis: In the presence of an acid catalyst, alcohols can add across the cyano group to form an imidate intermediate. Subsequent hydrolysis of the imidate leads to the formation of an ester. This reaction provides a method for converting the nitrile group into a carboxylic acid derivative.

Aminolysis: Ammonia or primary and secondary amines can also add to the nitrile group, typically under acidic or basic catalysis, to form an amidine. This reaction is a key step in the synthesis of various nitrogen-containing heterocyclic compounds.

It is important to note that the conditions for these nucleophilic additions must be chosen carefully to avoid side reactions involving the dibromomethyl group, which is susceptible to nucleophilic substitution.

Reductions of the Nitrile to Amines or Aldehydes

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine (3-(aminomethyl)benzonitrile). The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium under a hydrogen atmosphere is another effective method for this transformation. The choice of catalyst and reaction conditions can be crucial to avoid the concurrent reduction of the dibromomethyl group.

Reduction to Aldehydes: The reduction of the nitrile to an aldehyde (3-cyanobenzaldehyde) requires a less powerful reducing agent that can stop the reaction at the imine intermediate stage, which is then hydrolyzed to the aldehyde upon workup. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this partial reduction. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine.

Table 3: Reduction Products of the Nitrile Functionality in this compound

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-(Aminomethyl)benzonitrile | -CN → -CH₂NH₂ |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | 3-(Aminomethyl)benzonitrile | -CN → -CH₂NH₂ |

Hydrolysis and Related Transformations of the Nitrile

The nitrile group is a versatile functional group in organic synthesis, capable of being converted into various other functionalities such as carbonyls, amines, and heterocyclic systems under appropriate conditions. researchgate.net The hydrolysis of nitriles to carboxylic acids is a fundamental transformation, typically achieved under acidic or basic conditions. The acid-catalyzed hydrolysis of benzonitrile, for instance, proceeds via an initial N-protonation, followed by a rate-limiting attack of water on the carbon atom of the nitrile. semanticscholar.orgrsc.org This mechanism has been studied across various acid concentrations and temperatures. semanticscholar.orgrsc.org

In the context of substituted benzonitriles, the electronic nature of the substituents can influence the rate of hydrolysis. researchgate.net For a compound like this compound, the dibromomethyl group, being electron-withdrawing, would be expected to affect the electron density of the nitrile group and the aromatic ring, thereby influencing its reactivity.

Biotransformation offers an alternative, often milder, approach to nitrile hydrolysis. Certain soil bacteria, such as Rhodococcus rhodochrous, possess nitrile-hydrolyzing enzymes. nih.gov Studies on related dinitrile compounds, such as 3-(cyanomethyl)benzonitrile, have shown that these microorganisms can selectively hydrolyze the aromatic nitrile over an aliphatic one, yielding the corresponding benzoic acid. nih.gov This regioselectivity is dependent on the specific enzymes induced in the bacterium. nih.gov While direct studies on this compound are not prevalent, these findings suggest the potential for its selective enzymatic hydrolysis.

| Transformation | Reagents/Conditions | Product | Reference |

| Acid-catalyzed Hydrolysis | H₂SO₄, HClO₄, or HCl | 3-(Dibromomethyl)benzoic acid | semanticscholar.orgrsc.org |

| Enzymatic Hydrolysis | Rhodococcus rhodochrous | 3-(Dibromomethyl)benzoic acid | nih.gov |

[2+3] Cycloadditions for Heterocyclic Ring Formation (e.g., tetrazoles, oxadiazoles)

The nitrile functionality in this compound is a key precursor for the synthesis of various five-membered heterocyclic rings through [2+3] cycloaddition reactions. researchgate.net Tetrazoles and oxadiazoles (B1248032) are two important classes of heterocycles with wide applications in medicinal chemistry and materials science. mdpi.comchalcogen.ronih.govrug.nlnih.govresearchgate.neteurekaselect.comuowasit.edu.iq

Tetrazole Formation: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design. nih.govnih.gov The most common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition of a nitrile with an azide source, such as sodium azide or hydrazoic acid. chalcogen.ronih.gov For this compound, this reaction would yield 5-(3-(dibromomethyl)phenyl)-1H-tetrazole. The reaction is typically carried out in a solvent like dimethylformamide (DMF) and may involve an ammonium (B1175870) chloride catalyst. chalcogen.ro

Oxadiazole Formation: 1,3,4-Oxadiazoles are another important class of heterocyclic compounds with a broad spectrum of biological activities. mdpi.comresearchgate.netuowasit.edu.iqgoums.ac.ir Their synthesis from nitriles often involves a multi-step process. One common route involves the conversion of the nitrile to an N'-acylhydrazine, which then undergoes cyclization. For example, the nitrile can be converted to a hydrazide, which is then acylated and cyclized to form the 1,3,4-oxadiazole (B1194373) ring. mdpi.com

| Heterocycle | Key Reagents | General Reaction |

| Tetrazole | Sodium azide, Ammonium chloride | [2+3] Cycloaddition |

| 1,3,4-Oxadiazole | Hydrazine hydrate, Acylating agent | Hydrazide formation followed by cyclization |

Electrophilic Aromatic Substitution on the Benzonitrile Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing various functional groups onto an aromatic ring. researchgate.netlibretexts.orglibretexts.orglumenlearning.commasterorganicchemistry.com The benzonitrile ring in this compound is deactivated towards EAS due to the electron-withdrawing nature of both the nitrile and the dibromomethyl groups. These groups are meta-directing. Therefore, incoming electrophiles will preferentially substitute at the positions meta to these groups (positions 4, 5, and 6, with position 5 being the most likely due to steric hindrance).

Common EAS reactions include halogenation, nitration, and sulfonation. libretexts.orglumenlearning.commasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring typically requires a Lewis acid catalyst such as FeBr₃ or AlCl₃. libretexts.orglumenlearning.com

Nitration: The introduction of a nitro group (-NO₂) is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orglumenlearning.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished using fuming sulfuric acid, which contains sulfur trioxide (SO₃), the electrophile in this reaction. libretexts.orglumenlearning.com

Metal-Catalyzed Transformations and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of bromine atoms in the dibromomethyl group and the potential for the aromatic ring to be functionalized with a halogen make this compound a potential substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. nih.gov

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgorganic-chemistry.orglibretexts.orgyonedalabs.comnih.gov This reaction is widely used for the synthesis of biaryls. wikipedia.org The general mechanism involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Reaction: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govorganic-chemistry.org This reaction is highly effective for the formation of C(sp²)-C(sp) bonds. The reaction is typically carried out in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgsemanticscholar.orglibretexts.orgnih.gov The mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org

| Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki | Organoboron compound + Organohalide | Pd(0) complex, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Pd complex, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene + Unsaturated halide | Pd catalyst, Base | C(sp²)-C(sp²) |

Investigations of Reaction Mechanisms and Transition State Analysis

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry provides powerful tools for investigating reaction mechanisms and analyzing transition states. youtube.com

Methods such as relaxed surface scans and nudged elastic band (NEB) calculations can be employed to locate transition state geometries. youtube.com A relaxed surface scan involves systematically changing a specific geometric parameter (like a bond length or angle) and calculating the energy at each point to map out a potential energy surface. The NEB method provides a way to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. youtube.com

Once a transition state geometry is located, frequency calculations can be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. youtube.com These computational studies can provide valuable insights into the activation energies, reaction kinetics, and the electronic and steric factors that govern the reactivity of this compound in the various transformations discussed.

Synthesis of Analogues and Complex Molecular Architectures Derived from 3 Dibromomethyl Benzonitrile

Design Principles for Structural Modification and Diversification

The structural modification of 3-(dibromomethyl)benzonitrile is guided by several key principles aimed at achieving desired physicochemical and biological properties. A primary strategy involves leveraging the dibromomethyl group as a reactive handle for introducing a variety of functional groups. This allows for systematic exploration of the chemical space around the benzonitrile (B105546) core.

Furthermore, the concept of isosteric and bioisosteric replacement is often employed. nih.govresearchgate.netnih.gov This involves substituting specific atoms or groups with others that have similar steric or electronic characteristics to enhance desired properties while minimizing unwanted effects. researchgate.net For instance, the nitrile group can be replaced with other functionalities to alter binding interactions or metabolic stability. nih.gov

Synthesis of Monobromomethyl Benzonitrile Derivatives

The selective conversion of this compound to its monobrominated analogue, 3-(bromomethyl)benzonitrile (B105621), is a key transformation that opens up different synthetic pathways. This can be achieved through controlled reduction or by stepwise bromination of the parent methylbenzonitrile. For example, a process for producing 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (B1443112) involves a stepwise bromination of the corresponding methylphenyl derivative. google.com A similar strategy could be applied to synthesize 3-(bromomethyl)benzonitrile.

One documented method for a related compound, 4-(bromomethyl)benzonitrile, involves the reaction of 4-methylbenzonitrile with N-bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride, yielding the desired monobrominated product in high yield. rsc.org This approach offers a reliable route to access monobromomethyl benzonitrile derivatives, which are valuable intermediates for further functionalization. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 4-methylbenzonitrile | N-bromosuccinimide, AIBN, CCl4 | 4-(bromomethyl)benzonitrile | 90% | rsc.org |

| 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole | NBS, AIBN, CCl4 | 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole | - | google.com |

Synthesis of Benzonitrile Derivatives with Altered Substituents at the Dibromomethyl Position

The dibromomethyl group of this compound is readily converted into other functional groups, significantly expanding the synthetic utility of this scaffold.

Aldehydes: The hydrolysis of the dibromomethyl group provides a direct route to the corresponding aldehyde, 3-formylbenzonitrile. This transformation can be effectively carried out using various reagents, including silver nitrate (B79036) in aqueous ethanol (B145695) or by reaction with morpholine (B109124) followed by hydrolysis. echemi.comgoogle.com For instance, the hydrolysis of 4-bromo-3-(dibromomethyl)benzonitrile (B3031137) using silver nitrate in ethanol at 60°C yields 4-bromo-3-formyl-benzonitrile. echemi.com A similar approach can be applied to this compound. sigmaaldrich.com

Carboxylic Acids: Oxidation of the dibromomethyl group can lead to the formation of 3-cyanobenzoic acid. While direct oxidation can be challenging, a two-step process involving hydrolysis to the aldehyde followed by oxidation is a common strategy. Alternatively, a direct conversion of toluene (B28343) derivatives to carboxylic acids using bromine and water under photo-irradiation in the presence of air has been reported, with the dibromomethyl compound being a key intermediate. thieme-connect.comd-nb.info This suggests a potential direct route from this compound to 3-cyanobenzoic acid. Another method involves the oxidation of 3-chloromethylbenzonitrile with hydrogen peroxide. google.com

Alkyl Chains: The benzylic position can be functionalized to introduce various alkyl chains. For example, reaction with dimethylamine (B145610) can yield 3-[(dimethylamino)methyl]benzonitrile. Cross-coupling reactions, such as those catalyzed by palladium, can be used to form carbon-carbon bonds with a variety of partners, including diazoesters and vinyl stannanes. acs.orgacs.org Furthermore, palladium-catalyzed coupling with lithium acetylides provides a rapid method for introducing alkyne functionalities. rsc.org

Oxiranes: The synthesis of oxiranes from benzaldehyde (B42025) derivatives is a well-established transformation. Since 3-formylbenzonitrile is readily accessible from this compound, subsequent reaction with a sulfonium (B1226848) ylide (Corey-Chaykovsky reaction) or a related reagent can afford the corresponding oxirane derivative.

| Starting Material | Reagent(s) | Product | Reference |

| 4-bromo-3-(dibromomethyl)benzonitrile | AgNO3, EtOH, H2O | 4-bromo-3-formyl-benzonitrile | echemi.com |

| 4-methyl-3-methoxybenzonitrile | 1. Bromination 2. Hydrolysis | 4-formyl-3-methoxybenzonitrile | google.com |

| p-tolunitrile | Br2, H2O, light, air | 4-cyanobenzoic acid | thieme-connect.comd-nb.info |

| 3-(bromomethyl)-benzonitrile | 40% Dimethylamine, microwave | 3-[(Dimethylamino)methyl]benzonitrile | |

| 3-chloromethylbenzonitrile | H2O2, catalyst | 3-cyanobenzoic acid | google.com |

Elaboration of the Nitrile Functionality for Diverse Heterocyclic Ring Systems

The nitrile group in derivatives of this compound is a valuable precursor for the construction of various heterocyclic rings. researchgate.netnumberanalytics.com The electrophilic carbon atom of the nitrile is susceptible to nucleophilic attack, and the nitrogen atom can participate in cyclization reactions. nih.gov

Common transformations include:

Triazoles and Tetrazoles: The nitrile group can undergo cycloaddition reactions with azides to form tetrazoles or triazoles. numberanalytics.comresearchgate.net

Imidazolines, Oxazolines, and Thiazolines: Nitriles can be converted to these heterocycles through one-pot syntheses starting from the corresponding alcohol derivatives under aerobic dehydrogenative conditions. pkusz.edu.cn

1,2,4-Oxadiazoles: The reaction of a nitrile with hydroxylamine (B1172632) generates an amidoxime, which can then be cyclized with a suitable acylating agent to form a 1,2,4-oxadiazole (B8745197) ring. A patent describes the formation of a 1,2,4-oxadiazole from a nitrile precursor. google.com

These transformations highlight the versatility of the nitrile group as a synthon for a wide range of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. researchgate.net

Scaffold Hopping and Isosteric Replacements in this compound Analogues

Scaffold hopping and isosteric replacements are powerful strategies in medicinal chemistry to discover novel compounds with improved properties. uniroma1.itnih.govacs.org These concepts are highly applicable to analogues of this compound.

Scaffold Hopping: This involves replacing the central benzonitrile core with a different scaffold while maintaining the key pharmacophoric features. uniroma1.itacs.org The goal is to access new chemical space, improve properties like solubility or metabolic stability, or obtain novel intellectual property. uniroma1.it Computational tools and database mining are often used to identify suitable replacement scaffolds. nih.govresearchgate.net

Isosteric Replacements: This strategy focuses on replacing specific functional groups with others that have similar steric and electronic properties. researchgate.netnih.gov For the this compound scaffold, potential isosteric replacements include:

Nitrile Group: Can be replaced by groups such as an oxadiazole, thiazole, or even a halogen to modulate binding interactions and physicochemical properties. nih.gov

Dibromomethyl Group: This group can be replaced by a variety of other functionalities. For example, a carbonyl group (ketone) or a sulfonyl group could act as hydrogen bond acceptors. A trifluoromethyl group could be used to increase lipophilicity and metabolic stability.

These design strategies allow for the systematic optimization of lead compounds derived from the this compound template. researchgate.net

Combinatorial Approaches to Library Synthesis Utilizing this compound

The reactivity of the dibromomethyl group makes this compound an excellent starting material for combinatorial library synthesis. High-throughput synthesis methods can be employed to rapidly generate a large number of diverse analogues.

A typical combinatorial approach would involve a multi-well plate format where this compound is reacted with a diverse set of nucleophiles to displace the bromine atoms. researchgate.net For example, a library of esters could be generated by reacting with a variety of carboxylic acids, or a library of ethers could be formed using a range of alcohols or phenols.

Furthermore, the nitrile group can also be used as a point of diversification. For instance, after initial modification of the dibromomethyl group, the nitrile could be converted to a tetrazole or an oxadiazole across the library. This parallel synthesis approach allows for the efficient exploration of structure-activity relationships. The use of benzylic bromides in combinatorial synthesis has been demonstrated for creating libraries of compounds. researchgate.netnih.gov

Stereochemical Control in Derivatization Reactions

When the derivatization of the dibromomethyl group leads to the formation of a new stereocenter, controlling the stereochemistry becomes crucial, especially for applications in medicinal chemistry.

Stereoselective reactions can be employed to favor the formation of one stereoisomer over another. masterorganicchemistry.com For example, in palladium-catalyzed cross-coupling reactions of benzylic bromides with diazoesters, excellent E-selectivity for the resulting alkenes has been observed. acs.org Similarly, the synthesis of (E)-β-aryl vinyl halides from benzyl (B1604629) bromides proceeds with high stereoselectivity. organic-chemistry.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Dibromomethyl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Dibromomethyl)benzonitrile, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) spectra provide information on the chemical shift, integration, and multiplicity of hydrogen atoms. For a related compound, 2-(dibromomethyl)benzonitrile, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows distinct signals for the aromatic and dibromomethyl protons. rsc.org The aromatic protons appear as a multiplet in the downfield region, while the single proton of the dibromomethyl group appears as a singlet further upfield. rsc.org

¹³C NMR Spectroscopy: Carbon NMR (¹³C NMR) offers insight into the carbon skeleton of the molecule. The spectrum for 2-(dibromomethyl)benzonitrile, also in CDCl₃, reveals the chemical shifts for each unique carbon atom. rsc.org The carbon of the nitrile group (C≡N) typically appears in a characteristic downfield region. The aromatic carbons show distinct signals based on their substitution, and the carbon of the dibromomethyl group (CHBr₂) has a specific chemical shift. arkat-usa.org

A representative, though not specific to the 3-isomer, ¹H NMR data for a dibromomethylbenzonitrile isomer is presented in the table below. rsc.org

Table 1: Representative ¹H NMR Data for a Dibromomethylbenzonitrile Isomer

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.98 | s | 1H, CHBr₂ |

| 8.02 | d | 1H, Aromatic |

| 7.69 | td | 1H, Aromatic |

| 7.59 | dd | 1H, Aromatic |

| 7.43 | td | 1H, Aromatic |

Note: Data for 2-(dibromomethyl)benzonitrile in CDCl₃ at 400 MHz. rsc.org

Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of a benzonitrile (B105546) derivative will prominently feature a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration. nii.ac.jp This band typically appears in the region of 2220-2260 cm⁻¹. Other characteristic absorptions would include those for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the dibromomethyl group, C-H bending vibrations, and C-C stretching vibrations within the benzene (B151609) ring (typically in the 1400-1600 cm⁻¹ region). The C-Br stretching vibrations would be expected to appear in the lower frequency "fingerprint" region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is also Raman active and often produces a strong signal. Aromatic ring vibrations are also readily observed in Raman spectra. While specific Raman data for this compound is not detailed, the technique is valuable for confirming the presence of key functional groups.

Table 2: Characteristic IR Absorption Frequencies for Benzonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Note: These are general ranges and the exact position can vary based on the specific molecular environment.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound, allowing for the confirmation of its molecular formula, C₈H₅Br₂N. The isotopic pattern resulting from the two bromine atoms (⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Fragmentation Pattern Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, often by electron impact (EI), which causes it to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of one or both bromine atoms, and potentially the loss of the entire dibromomethyl group. The fragmentation of the benzonitrile core itself can also occur. rsc.org A study on the quantification of impurities, including this compound, in a drug substance utilized GC-MS in selective ion monitoring (SIM) mode, where specific mass fragments (m/z) are monitored for quantification. africanjournalofbiomedicalresearch.com For 3-DBBN, the mass fragment m/z 194 was selected for quantification. africanjournalofbiomedicalresearch.com

Table 3: Selected Mass Fragments for Dibromomethylbenzonitrile Isomers in GC-MS Analysis

| Compound | Selected Mass Fragment (m/z) for Quantification |

|---|---|

| 2-(Dibromomethyl)benzonitrile (2-DBBN) | 194 |

| This compound (3-DBBN) | 194 |

| 4-(Dibromomethyl)benzonitrile (4-DBBN) | 194 |

Source: African Journal of Biomedical Research africanjournalofbiomedicalresearch.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For a molecule like this compound, obtaining a suitable single crystal would allow for a detailed structural analysis. The resulting crystal structure would confirm the meta substitution pattern on the benzene ring and reveal the conformation of the dibromomethyl group relative to the aromatic ring. While a specific crystal structure for the 3-isomer was not found in the search results, a study on 2-(dibromomethyl)benzonitrile reported obtaining white single crystals suitable for X-ray diffraction studies. rsc.org The analysis of its crystal structure revealed details about molecular packing and the presence of short halogen bonds (Br···N≡C). rsc.org Such interactions could also be present in the crystal lattice of the 3-isomer, influencing its solid-state properties.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC method coupled with a mass spectrometer (GC-MS) has been developed for the trace-level determination of this compound as a potential genotoxic impurity in a drug substance. africanjournalofbiomedicalresearch.com This method utilized a capillary GC column (Rtx-35) with helium as the carrier gas. africanjournalofbiomedicalresearch.com The performance of such methods is validated by assessing specificity, linearity, sensitivity (LOD and LOQ), precision, and accuracy. africanjournalofbiomedicalresearch.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and separation. A reverse-phase (RP) HPLC method can be used to analyze related benzonitrile compounds. sielc.com For instance, 3-(Bromomethyl)benzonitrile (B105621) can be analyzed using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.com Purity is typically determined by calculating the area percentage of the main peak in the chromatogram.

Table 4: Chromatographic Conditions for Analysis of Related Benzonitrile Compounds

| Technique | Column | Mobile Phase/Carrier Gas | Application |

|---|---|---|---|

| GC-MS | Rtx-35 capillary column | Helium | Trace level quantification of impurities africanjournalofbiomedicalresearch.com |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and bromine) in a purified sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed empirical formula, C₈H₅Br₂N. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the assigned molecular formula. For example, elemental analysis was performed for a related compound, 5-bromo-2-(dibromomethyl)benzonitrile (C₈H₄Br₃N), where the calculated and found percentages for C, H, and N were compared. arkat-usa.org

Table 5: Theoretical Elemental Composition of this compound (C₈H₅Br₂N)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 34.95% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.83% |

| Bromine (Br) | 79.904 | 2 | 159.808 | 58.11% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.09% |

| Total | 274.943 | 100.00% |

Note: Atomic masses are approximate.

Theoretical and Computational Studies of 3 Dibromomethyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods, which solve approximations of the Schrödinger equation, provide detailed information about electron distribution, orbital energies, and electrostatic potential.

For aromatic nitriles, these calculations can elucidate key features influencing reactivity and intermolecular interactions. A crucial tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. In a study on the isomer 2-(dibromomethyl)benzonitrile, MEP analysis revealed a region of negative potential (a Lewis base site) at the nitrogen atom of the nitrile group and a region of positive potential (a σ-hole) on the bromine atoms. rsc.org This distribution is critical for understanding interactions like halogen bonding. The MEP value at the nitrogen atom was calculated to be -33.8 kcal/mol in the monomer, indicating its electron-donating capability. rsc.org Similar calculations for 3-(Dibromomethyl)benzonitrile would map its specific electronic characteristics, which are expected to differ slightly due to the different substituent position.

Furthermore, analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is standard practice. physchemres.orgmdpi.com The energies and shapes of these orbitals are key descriptors of chemical reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. physchemres.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. epstem.net

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. derpharmachemica.commdpi.comjomardpublishing.com DFT is employed to find the most stable three-dimensional arrangement of atoms (the optimized geometry) by minimizing the energy of the system. physchemres.org

In a theoretical study of 2-(dibromomethyl)benzonitrile, DFT calculations were used to optimize the unit cell geometry, which was then compared with the experimentally determined X-ray diffraction structure. rsc.orgresearchgate.net The results showed a very close match between the theoretical and experimental geometries, with only minor elongations of C-H bonds in the DFT-optimized structure, validating the accuracy of the computational model. rsc.orgresearchgate.net Such a validated model allows for reliable energetic analysis.

Energetic analysis can also be extended to intermolecular interactions. For the dimer of 2-(dibromomethyl)benzonitrile, DFT calculations were used to study the synergistic effects between π-stacking and halogen bonding. rsc.org The calculations showed that the formation of a π-stacked dimer enhanced the σ-hole on the bromine atom and increased the negative MEP on the nitrile nitrogen, suggesting that these non-covalent interactions are cooperative. rsc.org An energy decomposition analysis (EDA) further broke down the total interaction energy into electrostatic, exchange-repulsion, orbital, and dispersion components, revealing that dispersion effects were slightly more significant in the halogen-bonded dimer. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, Raman activities)

Computational methods are highly effective at predicting spectroscopic parameters, which is crucial for structure verification and interpretation of experimental spectra. rsc.orgarxiv.org

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.netnih.gov While experimental NMR data for 2-(dibromomethyl)benzonitrile has been reported, detailed computational predictions for this compound would require specific calculations. rsc.org Machine learning models trained on DFT-computed values are also emerging as a rapid and accurate alternative for predicting NMR parameters. nih.gov